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molecular formula C13H21NO3 B1342545 2-Boc-5-oxo-octahydro-isoindole CAS No. 203661-68-1

2-Boc-5-oxo-octahydro-isoindole

Cat. No. B1342545
M. Wt: 239.31 g/mol
InChI Key: KEEXIHAGXWAFOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09403801B2

Procedure details

To a solution of tert-butyl 5-oxohexahydro-1H-isoindole-2(3H)-carboxylate (9.20 g, 36.31 mmol) in EtOH (290 mL) were added a solution of NH3 in MeOH (7 M, 290 mL, 2030 mmol) and Ti(Oi-Pr)4 (20.64 g, 72.62 mmol). After addition, the reaction mixture was stirred at rt for 6 h and NaBH4 (2.06 g, 54.47 mmol) was added portionwise. After addition, the resulting mixture was stirred at rt for 2 h, quenched with saturated ammonium hydroxide aqueous solution (150 mL), stirred at rt for 15 min and filtered. The filter cake was washed with DCM (150 mL) and the filtrate was concentrated in vacuo. The residue was dissolved in DCM (200 mL) and extracted with water (150 mL×2). The organic phase was washed with brine (100 mL), dried over anhydrous Na2SO4, concentrated in vacuo. The residue was purified by silica gel column chromatography (EtOAc/PE (v/v)=1/1) to give the product as yellow oil (7.34 g, 79.5%).
Quantity
9.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
290 mL
Type
reactant
Reaction Step One
[Compound]
Name
Ti(Oi-Pr)4
Quantity
20.64 g
Type
reactant
Reaction Step One
Name
Quantity
290 mL
Type
solvent
Reaction Step One
Name
Quantity
2.06 g
Type
reactant
Reaction Step Two
Yield
79.5%

Identifiers

REACTION_CXSMILES
O=[C:2]1[CH2:10][CH2:9][CH:8]2[CH:4]([CH2:5][N:6]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:7]2)[CH2:3]1.[NH3:18].[CH3:19]O.[BH4-].[Na+]>CCO>[NH2:18][CH:2]1[CH2:3][CH2:19][C:8]2([CH2:7][N:6]([C:11]([O:13][C:14]([CH3:15])([CH3:16])[CH3:17])=[O:12])[CH2:5][CH2:4]2)[CH2:9][CH2:10]1 |f:3.4|

Inputs

Step One
Name
Quantity
9.2 g
Type
reactant
Smiles
O=C1CC2CN(CC2CC1)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
290 mL
Type
reactant
Smiles
CO
Name
Ti(Oi-Pr)4
Quantity
20.64 g
Type
reactant
Smiles
Name
Quantity
290 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
2.06 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at rt for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at rt for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quenched with saturated ammonium hydroxide aqueous solution (150 mL)
STIRRING
Type
STIRRING
Details
stirred at rt for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with DCM (150 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in DCM (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with water (150 mL×2)
WASH
Type
WASH
Details
The organic phase was washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (EtOAc/PE (v/v)=1/1)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC1CCC2(CCN(C2)C(=O)OC(C)(C)C)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 7.34 g
YIELD: PERCENTYIELD 79.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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